molecular formula C24H32N2O9 B1663524 Enalapril maleate CAS No. 76095-16-4

Enalapril maleate

Katalognummer: B1663524
CAS-Nummer: 76095-16-4
Molekulargewicht: 492.5 g/mol
InChI-Schlüssel: OYFJQPXVCSSHAI-OIVMOUHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enalapril ist ein Medikament, das zur Klasse der Angiotensin-Converting-Enzym-(ACE)-Hemmer gehört. Es wird hauptsächlich zur Behandlung von Bluthochdruck, Herzinsuffizienz und bestimmten Nierenerkrankungen eingesetzt. Enalapril wirkt, indem es die Blutgefäße entspannt, wodurch das Blut besser fließen kann und das Herz effizienter pumpen kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Enalapril wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Benzylalkohol ausgehen. Der Prozess umfasst mehrere Schritte, darunter Acylierung, Reduktion und Kondensationsreaktionen. Eine übliche Methode beinhaltet die Verwendung von Bis(trichlormethyl)carbonat zur Acylierung, gefolgt von der Kondensation mit L-Prolin zur Bildung von Enalapril .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Enalapril häufig als Enalaprilmaleat hergestellt. Der Prozess beinhaltet das Mischen von Enalaprilmaleat mit einer alkalischen Natriumverbindung und anderen Hilfsstoffen, gefolgt von Trocknung und weiterer Verarbeitung zu Tabletten .

Analyse Chemischer Reaktionen

Degradation Pathways

Enalapril maleate degrades primarily through hydrolysis and intramolecular cyclization , forming distinct products under varying conditions:

1.1 Hydrolysis

  • Alkaline Conditions : this compound hydrolyzes to enalaprilat (active metabolite) via ester cleavage .

  • Neutral/Acidic Conditions : Forms diketopiperazine (DKP) through intramolecular cyclization, accompanied by water release .

1.2 Oxidation

  • Under 3% H₂O₂ (room temperature or 80°C), degradation is slower compared to hydrolysis, with minor pathways observed .

Solid-State Degradation

Studies using isothermal FT-IR microscopy revealed:

  • Simultaneous DKP formation and degradation : IR peak intensities at 1672 cm⁻¹ (DKP) and 3250 cm⁻¹ (water) increase with heating time, while intact this compound peaks (1649, 1728, 1751 cm⁻¹ ) diminish .

  • Autocatalytic behavior : Sigmoidal decomposition curves with induction and acceleration phases .

  • Activation energy : 195 ± 12 kJ/mol for solid-state decomposition and cyclization .

  • Kinetic model : Best fit to the power-law equation (n=1/4n = 1/4) .

Solution-State Hydrolysis

  • pH-dependent degradation :

    • Alkaline (0.1 N NaOH) : Rapid degradation (7.5% remaining after 30 min) .

    • Neutral (water) : 95.2% remaining after 24 h; forms enalaprilat and DKP .

    • Acidic (0.1 N HCl) : 80.4% remaining after 24 h; major DKP formation .

Table 1: Degradation Kinetics Under Stress Conditions

ConditionTimeRemaining (%)Degradation PathwayRate Constant (k)
Alkaline (0.1 N NaOH)30 min7.5%EnalaprilatHigh
Neutral (water)24 h95.2%Enalaprilat + DKPLow
Acidic (0.1 N HCl)24 h80.4%Enalaprilat + DKPModerate

pH Dependency

  • Stability range : Optimal stability in pH 2.00–7.00 , with rapid degradation above pH 7.00 .

  • Key products :

    • Enalaprilat (pH < 5) .

    • DKP (pH ≥ 5) .

Solid-State Stability

  • Thermal stress :

    • 120–130°C for 1–2 h: Simultaneous degradation and DKP formation, autocatalytic kinetics .

Analytical Methods

  • FT-IR microscopy : Monitors peak intensity changes (e.g., 1672 cm⁻¹ for DKP) during solid-state reactions .

  • HPLC : Quantifies this compound, enalaprilat, and DKP in solution-state studies .

Industrial and Pharmaceutical Implications

  • Formulation stability : DKP formation reduces bioavailability; control of pH and temperature is critical .

  • Synthesis considerations : Deprotection steps (e.g., BOC removal using HCl/TFA) must avoid DKP formation .

Wissenschaftliche Forschungsanwendungen

Enalapril hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Enalapril ist ein Prodrug, das im Körper in seine aktive Form, Enalaprilat, umgewandelt wird. Enalaprilat hemmt das Angiotensin-Converting-Enzym (ACE), das für die Umwandlung von Angiotensin I in Angiotensin II verantwortlich ist. Angiotensin II ist ein starkes Vasokonstriktor, das den Blutdruck erhöht. Durch die Hemmung von ACE reduziert Enalapril den Angiotensin-II-Spiegel, was zu Vasodilatation und einem verringerten Blutdruck führt .

Wirkmechanismus

Enalapril is a prodrug that is converted into its active form, enalaprilat, in the body. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, enalapril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .

Eigenschaften

CAS-Nummer

76095-16-4

Molekularformel

C24H32N2O9

Molekulargewicht

492.5 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16-,17-;/m0./s1

InChI-Schlüssel

OYFJQPXVCSSHAI-OIVMOUHBSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Isomerische SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Aussehen

White to Off-White Solid

melting_point

143-144.5
143 - 144.5 °C

Key on ui other cas no.

76420-75-2
76095-16-4

Physikalische Beschreibung

Solid

Piktogramme

Corrosive; Irritant; Health Hazard

Reinheit

98%

Verwandte CAS-Nummern

76095-16-4 (maleate)

Löslichkeit

In water, 1.64X10+4 mg/L at 25 °C
2.13e-01 g/L

Synonyme

N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate;  Acapril;  Acetensil;  Alphrin;  Amprace;  Enaloc;  Enapren;  Enapril;  Enaprin;  Glioten;  Hipoartel;  Hytrol;  Innovace;  Innovade;  Lapril;  Lotrial;  MK 421;  Reniten;  Renivace;  Tenace;  Unaril;  Vasotec;  Xanef

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalapril maleate
Reactant of Route 2
Reactant of Route 2
Enalapril maleate
Reactant of Route 3
Reactant of Route 3
Enalapril maleate
Reactant of Route 4
Enalapril maleate
Reactant of Route 5
Enalapril maleate
Reactant of Route 6
Enalapril maleate
Customer
Q & A

Q1: How does Enalapril Maleate exert its antihypertensive effect?

A1: this compound is a prodrug that is rapidly metabolized to Enalaprilat. Enalaprilat acts as a highly specific and competitive inhibitor of angiotensin-converting enzyme (ACE). [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] By reducing angiotensin II levels, this compound lowers blood pressure by inducing vasodilation and decreasing aldosterone secretion. [, ]

Q2: Does this compound impact homocysteine levels?

A2: Yes, studies have shown that this compound, particularly when combined with folic acid, can significantly decrease plasma homocysteine (Hcy) levels in hypertensive patients. [, , , , ] This effect is more pronounced in patients with elevated baseline Hcy levels (hyperhomocysteinemia). []

Q3: How does this compound affect vascular remodeling in hypertension?

A3: Research suggests that this compound can alleviate endoplasmic reticulum stress (ERS) in vascular smooth muscle cells, a key factor in vascular remodeling associated with hypertension. [] This is achieved by downregulating the expression of ERS markers like GRP78 and CHOP. [] The reduction in Hcy levels by this compound also contributes to its positive impact on vascular remodeling. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they do provide insights into its structure. For precise information, consult a chemical database or the drug's monograph.

Q5: Can you provide information on spectroscopic data for this compound?

A5: Infrared spectroscopy (ATR-FTIR) studies have identified specific vibration signals characteristic of this compound, including peaks at 3211 cm-1 (N-H), 1750 cm-1 (C=O, ester), 1725 cm-1 (C=O, acid) and 1645 (C=O, amide). [] This information helps in structural characterization and identification of the compound.

Q6: What are some strategies to improve the stability of this compound formulations?

A8: Several approaches can be employed to enhance the stability of this compound formulations. These include: * Hot-Melt Granulation: Utilizing hydrophobic binders like stearic acid or glyceryl monostearate during hot-melt granulation has demonstrated improved stability, potentially surpassing the stability of enalapril sodium salt. [] * Fluidized Bed Hot Melt Granulation: Employing hydrophilic materials like Gelucire 50/13®, polyethylene glycol 6000, and Poloxamer 407® as binders in this granulation technique has been shown to significantly enhance chemical stability. []

Q7: What is the impact of different pH conditions on the dissolution of this compound tablets?

A9: Dissolution studies using a flow-through cell method have demonstrated variations in the dissolution profiles of this compound tablets from different manufacturers. [] This suggests potential differences in formulation and manufacturing processes that impact drug release. Additionally, this compound exhibits pH-dependent degradation. []

Q8: How is this compound absorbed and metabolized in the body?

A10: this compound is a prodrug that is rapidly absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite, Enalaprilat. [, ] The bioavailability of this compound is approximately 40% due to this first-pass effect. []

Q9: What is the relationship between the pharmacokinetic parameters of this compound and its clinical efficacy?

A11: Studies have demonstrated a strong correlation between the in vivo absorption of this compound and its in vitro dissolution profile. [] This highlights the importance of dissolution testing in predicting the drug's bioavailability and, consequently, its therapeutic effectiveness.

Q10: Have there been studies comparing this compound to other antihypertensive drugs?

A12: Yes, clinical trials have compared this compound to other antihypertensive agents like Losartan Potassium. [, ] In a randomized, double-blind study, this compound 20 mg provided similar blood pressure reductions to Losartan Potassium 50 mg. []

Q11: What is known about the safety profile of this compound?

A11: this compound is generally well-tolerated, but like all medications, it can cause side effects. Information regarding potential adverse events, contraindications, and interactions with other medications should be obtained from the drug's prescribing information.

Q12: Does this compound interact with drug transporters?

A14: Research on Caco-2 cells suggests that this compound, along with other ACE inhibitors like Captopril, might utilize the H+-coupled dipeptide transport system for absorption. [] This finding highlights the potential for drug interactions with other substrates of this transporter.

Q13: What analytical techniques are commonly employed to quantify this compound in biological samples?

A15: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV detection [, , ] and mass spectrometry (MS) [] are widely used to quantify this compound in plasma samples for pharmacokinetic studies.

Q14: How is the quality of this compound tablets controlled?

A16: Quality control measures for this compound tablets encompass several parameters outlined in pharmacopoeial guidelines, including: * Assay: Determining the content of this compound in the tablets to ensure accurate dosage. [, ] * Dissolution Testing: Evaluating the rate at which the drug dissolves from the tablet matrix, crucial for predicting bioavailability. [, , ] * Uniformity of Dosage Units: Assessing the consistency of drug content within and between tablets. [, ] * Impurity Profiling: Identifying and quantifying any degradation products to guarantee product safety and efficacy. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.